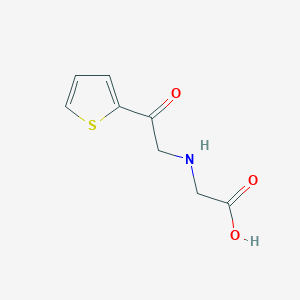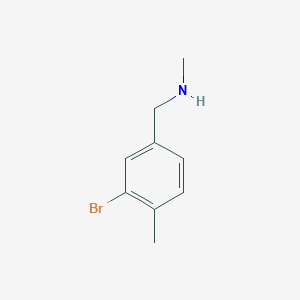
4-Methylsulphonylbenzenesulphonic acid
Übersicht
Beschreibung
4-Methylsulphonylbenzenesulphonic acid, also known as p-toluenesulfonic acid, is an organosulfur compound with the molecular formula C7H8O3S. It is a white crystalline solid that is highly soluble in water and alcohols. This compound is widely used in organic synthesis due to its strong acidic properties and ability to act as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylsulphonylbenzenesulphonic acid is typically synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4). The reaction conditions usually require a temperature range of 40-60°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of continuous reactors and advanced separation techniques ensures high purity and efficiency. The final product is often crystallized and purified through recrystallization methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylsulphonylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylsulphonylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in esterification and alkylation reactions.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceuticals, particularly in the synthesis of sulfonamide antibiotics.
Industry: It is used in the manufacture of dyes, resins, and polymers.
Wirkmechanismus
The mechanism of action of 4-Methylsulphonylbenzenesulphonic acid primarily involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of intermediates and transition states. This property makes it an effective catalyst in many organic synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Methanesulfonic acid: Contains a sulfonic acid group attached to a methane molecule.
Sulfanilic acid: Contains an amino group in place of the methyl group.
Uniqueness
4-Methylsulphonylbenzenesulphonic acid is unique due to its combination of a methyl group and a sulfonic acid group on the benzene ring. This structure provides it with distinct reactivity and solubility properties, making it particularly useful in specific catalytic and synthetic applications.
Eigenschaften
IUPAC Name |
4-methylsulfonylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S2/c1-13(8,9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJOGGEJLWBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)




![6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7904888.png)



